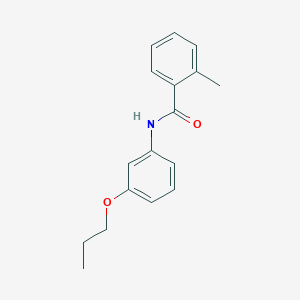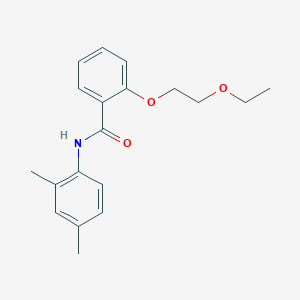![molecular formula C16H14FNO2 B268638 N-[2-(allyloxy)phenyl]-4-fluorobenzamide](/img/structure/B268638.png)
N-[2-(allyloxy)phenyl]-4-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(allyloxy)phenyl]-4-fluorobenzamide, also known as AF-16, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been found to exhibit a range of biological activities.
Mécanisme D'action
The mechanism of action of N-[2-(allyloxy)phenyl]-4-fluorobenzamide is not fully understood, but it is believed to exert its anticancer activity through multiple pathways. N-[2-(allyloxy)phenyl]-4-fluorobenzamide has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-[2-(allyloxy)phenyl]-4-fluorobenzamide has been found to inhibit the activity of histone deacetylases, enzymes that are involved in gene expression and regulation.
Biochemical and Physiological Effects:
N-[2-(allyloxy)phenyl]-4-fluorobenzamide has been found to exhibit a range of biochemical and physiological effects. It has been found to induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis in cancer cells. N-[2-(allyloxy)phenyl]-4-fluorobenzamide has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis. Additionally, N-[2-(allyloxy)phenyl]-4-fluorobenzamide has been found to modulate the immune system, which may contribute to its anticancer activity.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(allyloxy)phenyl]-4-fluorobenzamide has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit potent anticancer activity in vitro and in vivo. However, N-[2-(allyloxy)phenyl]-4-fluorobenzamide also has some limitations. It has poor solubility in aqueous solutions, which may limit its use in certain experiments. Additionally, the mechanism of action of N-[2-(allyloxy)phenyl]-4-fluorobenzamide is not fully understood, which may make it difficult to optimize its use in therapeutic applications.
Orientations Futures
There are several future directions for research on N-[2-(allyloxy)phenyl]-4-fluorobenzamide. One area of interest is to further elucidate its mechanism of action, particularly with regard to its activity against specific cancer types. Another area of interest is to optimize its use in combination with other anticancer agents, such as chemotherapy and radiation therapy, to enhance its therapeutic efficacy. Additionally, N-[2-(allyloxy)phenyl]-4-fluorobenzamide has potential applications in other areas, such as radioprotection and immunomodulation, which could be explored in future research.
Méthodes De Synthèse
N-[2-(allyloxy)phenyl]-4-fluorobenzamide can be synthesized by reacting 4-fluorobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-allylphenol in the presence of a base, such as triethylamine, to form the desired product. The synthesis of N-[2-(allyloxy)phenyl]-4-fluorobenzamide is relatively straightforward and can be achieved in a few steps with moderate to high yields.
Applications De Recherche Scientifique
N-[2-(allyloxy)phenyl]-4-fluorobenzamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been found to exhibit anticancer activity in vitro and in vivo against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-[2-(allyloxy)phenyl]-4-fluorobenzamide has also been studied for its potential use as a radioprotective agent, as it has been found to protect normal tissues from radiation-induced damage.
Propriétés
Nom du produit |
N-[2-(allyloxy)phenyl]-4-fluorobenzamide |
|---|---|
Formule moléculaire |
C16H14FNO2 |
Poids moléculaire |
271.29 g/mol |
Nom IUPAC |
4-fluoro-N-(2-prop-2-enoxyphenyl)benzamide |
InChI |
InChI=1S/C16H14FNO2/c1-2-11-20-15-6-4-3-5-14(15)18-16(19)12-7-9-13(17)10-8-12/h2-10H,1,11H2,(H,18,19) |
Clé InChI |
AWOKEYMLVKKOPI-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)F |
SMILES canonique |
C=CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268558.png)

![N-[2-(2-ethoxyethoxy)phenyl]-2-phenylacetamide](/img/structure/B268562.png)

![2-methyl-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268564.png)
![N-[2-(3-phenylpropoxy)phenyl]acetamide](/img/structure/B268565.png)

![2-(2-methoxyphenoxy)-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B268572.png)

![N-[2-(allyloxy)phenyl]-2-furamide](/img/structure/B268574.png)
![N-[2-(3-phenylpropoxy)phenyl]isonicotinamide](/img/structure/B268575.png)
![N-[4-(3-phenylpropoxy)phenyl]nicotinamide](/img/structure/B268577.png)
